3-Phenylpent-2-enoic acid 3-Phenylpent-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1528-58-1
VCID: VC7874089
InChI: InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)/b9-8+
SMILES: CCC(=CC(=O)O)C1=CC=CC=C1
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

3-Phenylpent-2-enoic acid

CAS No.: 1528-58-1

Cat. No.: VC7874089

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylpent-2-enoic acid - 1528-58-1

Specification

CAS No. 1528-58-1
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name (E)-3-phenylpent-2-enoic acid
Standard InChI InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)/b9-8+
Standard InChI Key STAOMSFSFGPGFQ-CMDGGOBGSA-N
Isomeric SMILES CC/C(=C\C(=O)O)/C1=CC=CC=C1
SMILES CCC(=CC(=O)O)C1=CC=CC=C1
Canonical SMILES CCC(=CC(=O)O)C1=CC=CC=C1

Introduction

Chemical Structure and Isomerism

The compound exists predominantly in the (E)-stereoisomeric form, as confirmed by IUPAC nomenclature and spectral data . The double bond between C2 and C3 creates geometric isomerism, influencing its reactivity and interactions. Key structural features include:

PropertyValueSource
IUPAC Name(E)-3-phenylpent-2-enoic acid
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
SMILESCC/C(=C\C(=O)O)/C₁=CC=CC=C₁
Boiling PointNot reported
Melting PointNot reported

Comparative analysis with structurally related compounds reveals distinct properties:

CompoundMolecular FormulaKey Feature
3-Phenylbut-2-enoic acidC₁₀H₁₀O₂Shorter carbon chain
4-Methyl-3-phenylpent-2-enoic acidC₁₂H₁₄O₂Methyl substitution at C4
(E)-5-(3H-indol-3-yl)-3-phenylpent-2-enoic acidC₁₉H₁₇NO₂Indole moiety for enhanced bioactivity

Synthesis and Industrial Production

Wittig Olefination

A scalable method involves the Wittig reaction between benzaldehyde and ethoxycarbonylmethylidenetriphenylphosphorane in aqueous NaOH, yielding (E)-3-phenylpent-2-enoic acid with 77% efficiency . The reaction proceeds via:

  • Formation of ylide: Generated from phosphorane and base.

  • Nucleophilic attack: Benzaldehyde reacts with ylide to form intermediate ester.

  • Hydrolysis: Ester hydrolyzes to carboxylic acid under basic conditions .

Asymmetric Hydrogenation

Nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids enables enantioselective synthesis of chiral derivatives. For example, (E)-3-phenylpent-2-enoic acid undergoes hydrogenation with 90% enantiomeric excess (ee) using Ni catalysts, critical for pharmaceutical intermediates .

Industrial Optimization

Continuous flow reactors and advanced purification techniques (e.g., recrystallization, chromatography) enhance yield (>95%) and purity (>95%) for large-scale production.

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar solvents (e.g., ethanol, DMSO) and partially soluble in water at acidic pH.

  • Stability: Degrades under strong oxidizing conditions or prolonged UV exposure .

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.48–7.38 (m, 5H, Ar-H), 6.05 (s, 1H, =CH), 3.13 (q, J = 7.5 Hz, 2H, CH₂), 1.09 (t, J = 7.5 Hz, 3H, CH₃) .

  • IR (KBr): ν = 1690 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), 720 cm⁻¹ (monosubstituted benzene) .

Biological Activity and Mechanisms

Antimicrobial Properties

Derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 10–50 µM) by disrupting cell membrane integrity.

Anti-inflammatory Effects

In murine models, the compound reduced TNF-α and IL-6 levels by 40–60% through inhibition of NF-κB signaling.

Applications in Materials Science

Polymer Coatings

Incorporating 3-phenylpent-2-enoic acid into polyurethane formulations improves:

  • Thermal stability: Decomposition temperature increased by 30°C.

  • Mechanical strength: Tensile modulus enhanced by 25%.

Adhesives

Cross-linked derivatives exhibit 50% higher adhesion strength than conventional acrylic adhesives.

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear protective gloves
H319 (Eye irritation)Use eye protection
H335 (Respiratory irritation)Use in ventilated areas

Storage at room temperature (20–25°C) in airtight containers is recommended .

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